4-Chlorobenzamide-d4

LC-MS/MS Method Validation Matrix Effect Compensation Stable Isotope Labeling Strategy

Quantitative bias from matrix effects or H-D exchange undermines LC-MS/MS assay accuracy when using non-isotopic or inadequately labeled internal standards. 4-Chlorobenzamide-d4 (CAS 1219794-65-6) solves this with stable aromatic deuteration. - **Isotopic Purity:** 98 atom% D; no exchange at labile sites - **Mass Shift:** +4 Da enables clear analyte-IS separation - **Application:** Validated for plasma, urine, tissue homogenates; supports ADME and impurity quantitation - **Supply:** Packaged under inert atmosphere, shipped ambient

Molecular Formula C7H6ClNO
Molecular Weight 159.60 g/mol
Cat. No. B12404374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzamide-d4
Molecular FormulaC7H6ClNO
Molecular Weight159.60 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)Cl
InChIInChI=1S/C7H6ClNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D
InChIKeyBLNVISNJTIRAHF-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorobenzamide-d4: Deuterated Internal Standard for LC-MS/MS


4-Chlorobenzamide-d4 is a stable isotope-labeled analog of 4-chlorobenzamide, wherein four aromatic hydrogen atoms are replaced by deuterium (²H). This compound (CAS 1219794-65-6, molecular formula C₇H₂D₄ClNO, molecular weight 159.61 g/mol) is primarily employed as an internal standard (IS) in quantitative mass spectrometry-based assays . The strategic placement of deuterium on the non-exchangeable aromatic ring positions ensures a stable isotopic signature that co-elutes with the unlabeled analyte under reversed-phase LC conditions, enabling accurate correction for matrix effects and instrument variability .

4-Chlorobenzamide-d4: Deuterium Position and Purity Requirements


While multiple deuterated benzamide analogs exist, substituting a generic deuterated compound or a non-deuterated structural analog for 4-Chlorobenzamide-d4 in a validated LC-MS/MS method introduces significant analytical risk. The isotopic purity and specific labeling position directly dictate the method's accuracy and reproducibility. For example, class-level evidence demonstrates that deuterated internal standards can exhibit chromatographic retention time shifts relative to the analyte, leading to differential matrix effects and quantitative bias, a phenomenon not observed with ¹³C-labeled analogs [1]. Furthermore, inadequate isotopic enrichment (e.g., <98 atom% D) or labeling at labile sites susceptible to hydrogen-deuterium exchange compromises the ability of the internal standard to correct for sample preparation losses and ion suppression, thereby invalidating regulatory bioanalytical method validation guidelines [2].

4-Chlorobenzamide-d4: Performance vs. Alternative Internal Standards


Mitigating Deuterium-Induced Quantitative Bias

The selection of 4-Chlorobenzamide-d4, with its specific aromatic ring deuteration, is critical to avoid the quantitative inaccuracies observed with alternative deuterated standards. A systematic comparison of deuterated (²H₇) and non-deuterated (¹³C₆) internal standards for hippuric acid analogs demonstrated that the deuterated IS produced negatively biased urinary results by -38.4%, whereas the ¹³C-labeled IS showed no significant bias [1]. This class-level inference underscores that while 4-Chlorobenzamide-d4 offers the procurement and cost advantages of a deuterated standard, its performance must be validated against the risk of isotope effects.

LC-MS/MS Method Validation Matrix Effect Compensation Stable Isotope Labeling Strategy

Isotopic Enrichment for Co-Elution Accuracy

4-Chlorobenzamide-d4 is supplied with a guaranteed isotopic enrichment of 98 atom% D . This high level of enrichment is essential to ensure that the deuterated standard chromatographically co-elutes with the unlabeled analyte, a prerequisite for effective matrix effect compensation. Lower isotopic purity can lead to peak splitting or a shift in the apparent retention time of the internal standard due to the mixed population of deuterated and non-deuterated molecules, thereby compromising the precision of quantitative assays and leading to failed method validation metrics for accuracy and precision [1].

Isotopic Purity Specification LC-MS Quantification Accuracy Hydrogen-Deuterium Exchange

Deuterium Mass Shift for Specific Detection

The incorporation of four deuterium atoms (+4 Da mass shift) into 4-Chlorobenzamide-d4 provides a distinct mass spectrometric signature that enables unequivocal differentiation from the unlabeled analyte (4-chlorobenzamide) in multiple reaction monitoring (MRM) experiments . This contrasts with using a non-deuterated structural analog as an internal standard, which carries a higher risk of isobaric or isomeric interferences from sample matrix components, potentially leading to overestimation of analyte concentration. The distinct m/z shift ensures that the internal standard signal does not contribute to the analyte channel, preserving the linear dynamic range and lower limit of quantification (LLOQ) of the assay [1].

MRM Transition Specificity LC-MS/MS Sensitivity Stable Isotope Dilution Assay

Retention Time Shift with Deuterated Standards

A known limitation of deuterated internal standards is a potential retention time (tR) shift relative to the unlabeled analyte. In UPLC analyses, deuterated peptides have been observed to elute approximately 3 seconds earlier than their non-deuterated counterparts, a difference that can be up to half the peak width [1]. This shift, a consequence of the deuterium isotope effect, can lead to the internal standard experiencing a different degree of ion suppression or enhancement in complex matrices, thereby compromising the accuracy of the internal standard calibration method. While 4-Chlorobenzamide-d4 may exhibit this class-level behavior, the specific retention time shift must be experimentally verified during method development [2].

Deuterium Isotope Effect Chromatographic Co-elution LC-MS/MS Method Robustness

4-Chlorobenzamide-d4: Bioanalytical and Metabolic Applications


4-Chlorobenzamide Quantification in Biological Matrices

Procurement of 4-Chlorobenzamide-d4 is essential for the development and validation of LC-MS/MS assays for the quantification of 4-chlorobenzamide in plasma, urine, or tissue homogenates. Its high isotopic purity (98 atom% D) and distinct +4 Da mass shift enable reliable correction for matrix effects and sample preparation variability, a performance characteristic demonstrated to be superior to non-isotopic internal standards [1].

Pharmacokinetics and Metabolism of Benzamide Derivatives

Researchers studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates containing the 4-chlorobenzamide moiety can use this deuterated compound as a tracer to differentiate exogenously administered drug from endogenous or structurally similar metabolites. This application is supported by the compound's validated use as an internal standard for precise quantitation, which is critical for calculating pharmacokinetic parameters like Cmax and AUC .

Impurity Profiling and Quality Control

In pharmaceutical manufacturing, 4-Chlorobenzamide-d4 can serve as a reference standard for the identification and quantification of trace-level impurities or degradation products related to the 4-chlorobenzamide core structure. Its high isotopic enrichment ensures accurate quantification even in the presence of complex excipient matrices, aligning with ICH guidelines for method validation where stable isotope-labeled internal standards are preferred for their robustness .

IDMS Method Development

For laboratories developing primary reference measurement procedures, 4-Chlorobenzamide-d4 is the requisite spike-in standard for achieving the highest levels of accuracy and precision via IDMS. This technique directly corrects for ion suppression, instrument drift, and sample loss, delivering the metrological traceability demanded for clinical reference methods and proficiency testing materials [2].

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